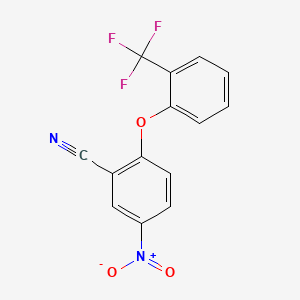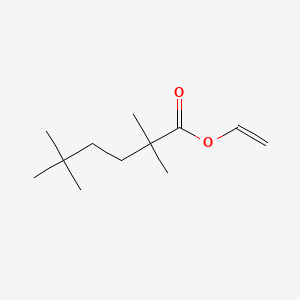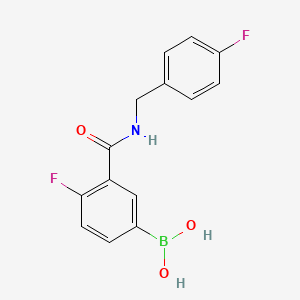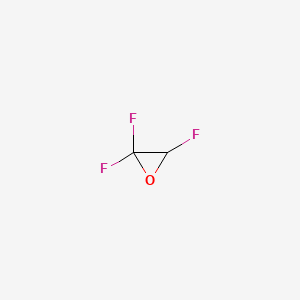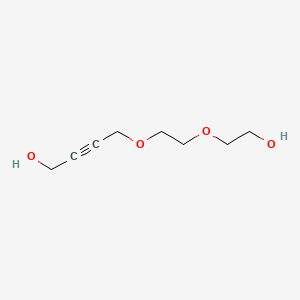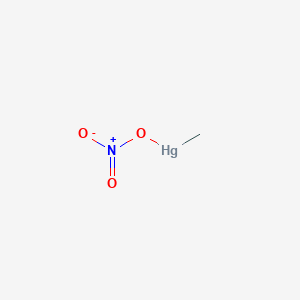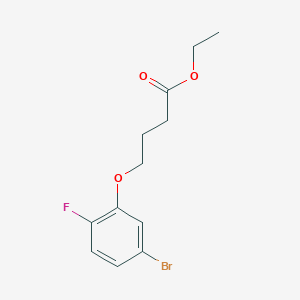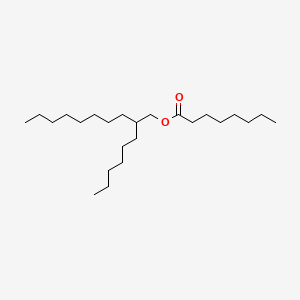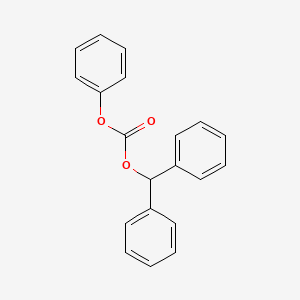
Carbonic acid, diphenylmethyl phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, diphenylmethyl phenyl ester, is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products, pharmaceuticals, and fine chemicals. This particular ester is characterized by its unique structure, which includes a carbonic acid moiety bonded to a diphenylmethyl and a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, diphenylmethyl phenyl ester, typically involves the esterification of carbonic acid with diphenylmethyl alcohol and phenol. One common method is the reaction of diphenylmethyl chloride with phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this ester can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
Carbonic acid, diphenylmethyl phenyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base to yield carbonic acid, diphenylmethanol, and phenol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diphenylmethanol and phenol.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Carbonic acid, diphenylmethanol, phenol.
Reduction: Diphenylmethanol, phenol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Carbonic acid, diphenylmethyl phenyl ester, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism by which carbonic acid, diphenylmethyl phenyl ester, exerts its effects involves the interaction of its ester group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of carbonic acid, diphenylmethanol, and phenol. In reduction reactions, the ester bond is reduced by the transfer of hydride ions from the reducing agent, resulting in the formation of diphenylmethanol and phenol.
相似化合物的比较
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl benzoate: An ester with a benzene ring and a methyl group.
Phenyl acetate: An ester with a phenyl group and an acetate group.
Uniqueness
Carbonic acid, diphenylmethyl phenyl ester, is unique due to its combination of a carbonic acid moiety with diphenylmethyl and phenyl groups. This unique structure imparts specific chemical properties, such as its ability to form stable complexes and its pleasant aroma, making it valuable in various applications.
属性
CAS 编号 |
38279-20-8 |
|---|---|
分子式 |
C20H16O3 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
benzhydryl phenyl carbonate |
InChI |
InChI=1S/C20H16O3/c21-20(22-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
InChI 键 |
WGGLZAMARBZMKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





